N-(2-Aminoethyl)-2-phenoxyacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C10H14N2O2/c11-6-7-12-10(13)8-14-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) |
InChI Key |
QMEYHMGPFYXWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2 Aminoethyl 2 Phenoxyacetamide and Analogues
Strategies for Core Structure Assembly
The fundamental framework of N-(2-aminoethyl)-2-phenoxyacetamide is typically constructed through a two-step process involving the formation of the phenoxyacetamide core followed by the introduction of the aminoethyl group, or vice versa. Key reactions in this assembly are amination and amidation.
Amination Reactions in Phenoxyacetamide Synthesis
Amination reactions are crucial for introducing the nitrogen-containing functionalities necessary for the phenoxyacetamide backbone. One common approach involves the reaction of a phenoxyacetyl halide with a suitable amine. For instance, the synthesis of related phenoxyacetamides has been achieved through the condensation of a phenoxyacetic acid derivative with an amine.
Reductive amination represents another powerful strategy. This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. google.com For example, the reductive amination of phenyl-2-propanone with ammonia (B1221849) is a commercial method for amphetamine synthesis. google.com This principle can be applied to the synthesis of phenoxyacetamide precursors. The mechanism proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. google.com
Heterogeneously catalyzed reductive amination of lignin-derived phenolics has also been explored as an eco-friendly route to primary and higher-order amines, with palladium and rhodium-based catalysts showing effectiveness in producing secondary amines. nih.gov These methodologies offer potential pathways to phenoxyamine precursors for the synthesis of the target compound.
Amidation Coupling Reactions
Amidation, the formation of an amide bond, is a cornerstone of this compound synthesis. This reaction typically involves the coupling of a carboxylic acid (or its activated derivative) with an amine. A variety of coupling reagents have been developed to facilitate this transformation, particularly for less reactive or electron-deficient amines. mnstate.edu
Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). mnstate.edugoogle.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A convenient protocol for amide bond formation for electron-deficient amines and carboxylic acids utilizes 1 equivalent of EDC, 1 equivalent of DMAP, a catalytic amount of HOBt, and diisopropylethylamine (DIPEA). google.com
The synthesis of N-(2-aminoethyl)-2-(1-naphthyl)acetamide, an analogue of the target compound, can be achieved by reacting 1-naphthaleneacetic acid with ethylenediamine (B42938). This highlights the direct amidation approach in forming the core structure.
Synthesis of this compound Derivatives
The versatility of the this compound scaffold lies in its amenability to derivatization at multiple sites, allowing for the fine-tuning of its physicochemical and biological properties.
Functionalization of the Phenoxy Moiety
The phenoxy group provides a rich platform for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the molecule. The presence of a terminal phenoxy group is a key feature in many drug scaffolds, contributing to interactions such as π-π stacking with biological targets. psu.edu
The synthesis of phenoxyacetamide derivatives with substituents on the phenyl ring is a common strategy. For example, a series of novel 4-phenyl-2-phenoxyacetamide thiazoles have been synthesized. psu.edu Another study reported the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide (B32628) analogues using substituted phenols and 1-phenylethylamine. mnstate.edu
The following table summarizes examples of functionalized phenoxyacetamides:
| Starting Phenol | Reagent | Resulting Phenoxyacetamide Derivative | Reference |
| 2,4,5-Trichlorophenol | Ethyl chloroacetate, then hydrazine (B178648) hydrate | 2,4,5-Trichloro-phenoxyacetic acid hydrazide | nih.gov |
| 2-Isopropylphenol | 1,2-Diaminobenzene, TBTU, lutidine | N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide | mnstate.edu |
| Substituted Phenols | 1-Phenylethylamine | 2-(Substituted phenoxy)-N-(1-phenylethyl) acetamide | mnstate.edu |
| 4-Bromophenol | N-(1H-benzo[d]imidazol-6-yl)-2-chloroacetamide | N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | derpharmachemica.com |
Modification of the Aminoethyl Side Chain
The primary amine of the aminoethyl side chain is a versatile handle for introducing a variety of functional groups through reactions such as alkylation and acylation. These modifications can significantly impact the compound's properties.
Alkylation: The nitrogen of the aminoethyl group can be alkylated using alkyl halides. However, polyalkylation is a common issue where the product amine competes with the starting material, leading to mixtures of higher alkylated products. libretexts.org To achieve mono-alkylation, specific strategies are often required, such as using a large excess of the amine or employing protecting groups. The use of N-carbamoylamino and 2-acylamino-3-acylthiophenes with caesium carbonate and tetrabutylammonium (B224687) iodide in DMF has been shown to facilitate mild N-alkylation. psu.edu
Acylation: The primary amine readily reacts with acid chlorides or anhydrides to form amides. libretexts.org This reaction is generally high-yielding and can be performed at room temperature. The use of a base like pyridine (B92270) or NaOH is common to neutralize the HCl byproduct. libretexts.org
The table below provides examples of reactions involving the aminoethyl side chain:
| Starting Material | Reagent | Product Type | Reference |
| Primary Amine | Alkyl Halide | Secondary, Tertiary, Quaternary Amines | libretexts.org |
| Primary/Secondary Amine | Acid Chloride/Anhydride | Secondary/Tertiary Amide | libretexts.org |
| 2-Amino-3-acylthiophene | Alkyl Halide, Cs2CO3, TBAI | N-Alkyl-2-amino-3-acylthiophene | psu.edu |
| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol, Ru catalyst | N-alkylated phenylalanine pentyl ester | nih.gov |
Derivatization at the Acetamide Linkage
The acetamide linkage itself can be a point of modification, although this is less common than functionalization of the terminal groups. One approach involves the synthesis of N-substituted acetamide derivatives. For instance, a palladium-catalyzed cyclization of α-chloroacetanilides has been used to synthesize substituted oxindoles, demonstrating a transformation at the nitrogen of an acetamide-like structure. youtube.com
Furthermore, the synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has been reported, showcasing the possibility of introducing substituents on the amide nitrogen. mdpi.com The chemoselective N- or O-alkylation of amides can be influenced by factors such as the solvent and base used. mdpi.com
Advanced Synthetic Approaches
Contemporary organic synthesis provides a toolbox of powerful techniques that have been applied to the production of phenoxyacetamide-based molecules. These methods often lead to higher yields, shorter reaction times, and the ability to generate large libraries of analogues for screening and development.
Solid-Phase Synthesis (SPS), particularly the Fmoc/tBu protocol for peptide synthesis (SPPS), is a highly effective technique for constructing analogues of this compound, especially those designed as peptidomimetics. ejbiotechnology.inforesearchgate.net In this methodology, the molecule is assembled step-by-step while one end is anchored to an insoluble polymer support, such as a Rink Amide AM resin. This approach simplifies the purification process, as excess reagents and by-products are washed away after each reaction step. ejbiotechnology.info
The core structure of the target molecule is related to N-(2-aminoethyl)glycine (AEG), which serves as a valuable building block in the construction of peptide nucleic acid (PNA)-like molecules and other peptidomimetics. nih.gov Using SPS, a foundational building block like Fmoc-protected AEG can be attached to the resin. Subsequently, various phenoxyacetic acid derivatives can be coupled to the deprotected amino group. Alternatively, a phenoxyacetamide unit can be anchored to the support, followed by the sequential addition of aminoethyl groups and other functionalities.
Key to this process is the use of coupling agents to facilitate the formation of amide bonds. Reagents such as TBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium tetrafluoroborate (B81430) N-oxide), HBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide), and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are commonly employed to activate the carboxylic acid component for efficient reaction with the amine. ejbiotechnology.inforesearchgate.net Once the desired sequence is assembled, the final compound is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). ejbiotechnology.info
Table 1: Overview of Solid-Phase Synthesis Parameters
| Parameter | Description | Common Examples |
| Solid Support | Insoluble polymer resin to which the first building block is attached. | Rink Amide Resin, Wang Resin researchgate.net |
| Protecting Groups | Temporarily block reactive functional groups to ensure selective reactions. | Fmoc (N-terminus), tBu (side chains) ejbiotechnology.info |
| Coupling Reagents | Promote the formation of amide bonds between building blocks. | TBTU, HBTU, DIC/Oxyma, BOP ejbiotechnology.inforesearchgate.net |
| Cleavage Cocktail | Reagent mixture used to release the final synthesized molecule from the resin. | Trifluoroacetic acid (TFA)-based solutions ejbiotechnology.info |
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. youtube.comnih.gov This technique utilizes microwave radiation to heat the reaction mixture. The heating mechanism relies on the ability of polar molecules and ions within the reaction mixture to align with the rapidly oscillating electric field of the microwaves. This causes rapid molecular rotation and friction, leading to efficient and uniform heating throughout the solvent and reactants. youtube.com
In phenoxyacetamide chemistry, microwave irradiation can drastically reduce reaction times for key steps, such as the condensation of a phenoxyacetic acid derivative with an amine. nih.gov For example, reactions that might require several hours of reflux under conventional conditions can often be completed in a matter of minutes in a dedicated microwave reactor. youtube.com This acceleration is particularly beneficial for the synthesis of libraries of phenoxyacetamide analogues, allowing for rapid generation of diverse compounds. nih.gov
The choice of solvent is important in microwave chemistry; polar solvents like DMF, ethanol, or even water are often used as they couple efficiently with microwave energy. youtube.com Furthermore, some reactions can be performed under solvent-free conditions, where the reactants are adsorbed onto a solid support like silica (B1680970) or alumina, aligning with the principles of green chemistry by reducing waste. nih.govyoutube.com
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgnih.gov MCRs are distinguished by their high atom economy, step economy, and ability to rapidly generate molecular complexity from simple precursors. jocpr.com This makes them ideal for creating diverse compound libraries for drug discovery and materials science. nih.govjocpr.com
While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct its core scaffold or complex analogues. For instance, isocyanide-based MCRs like the Ugi four-component reaction (U-4CR) are renowned for their ability to produce dipeptide-like structures. nih.govnih.gov A Ugi reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov By carefully selecting the components, such as using phenoxyacetic acid as the carboxylic acid component and a derivative of ethylenediamine as the amine component, a scaffold closely related to the target molecule could be assembled in a single, convergent step.
The power of MCRs lies in their ability to build complex molecular architectures efficiently, avoiding the multiple steps and purification of intermediates required in traditional linear synthesis. frontiersin.org
Table 2: Comparison of Major Multicomponent Reactions
| Reaction Name | Components | Product | Key Features |
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide (Bis-amide) | Forms two amide bonds in one step; excellent for creating peptidomimetics. nih.gov |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | A three-component reaction that is foundational to isocyanide-based MCRs. nih.gov |
| Strecker Reaction | Amine, Carbonyl, Cyanide Source | α-Amino Nitrile | The first described MCR, used for the synthesis of amino acids. nih.gov |
| Mannich Reaction | Amine, Carbonyl, Active Hydrogen Compound | β-Amino Carbonyl (Mannich Base) | Forms a carbon-carbon bond and is crucial for synthesizing various nitrogen-containing compounds. nih.gov |
This compound as a Building Block in Complex Molecular Architectures
The unique structure of this compound, featuring a flexible ethylenediamine spacer, a phenoxy group, and amide linkages, makes it a versatile building block for constructing larger, more complex molecules with tailored functions. nih.govcancerquest.org
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. The N-(2-aminoethyl)glycine (AEG) backbone, which is a core component of the target molecule, is structurally similar to the backbone of peptide nucleic acids (PNAs) and has been used extensively in the design of peptidomimetics. nih.gov
This compound and its analogues can be incorporated into larger chains to create oligomers that mimic peptide structures. nih.gov The phenoxy group can be substituted with various functional groups to modulate properties like hydrophobicity or to introduce specific recognition elements. These building blocks can be used in combinatorial synthesis approaches, such as the SPOT synthesis on cellulose (B213188) surfaces, to generate libraries of complex glycoconjugates for screening against biological targets like lectins. nih.gov The ability to synthesize these unnatural peptides through methods like synthetic fermentation, which involves the ligation of building blocks without the need for enzymes, further expands the possibilities for creating complex and diverse molecular libraries. acs.org
Chelating agents are molecules that can form multiple coordinate bonds with a single central metal ion, effectively sequestering it. semanticscholar.org The design of effective chelators is crucial in fields ranging from medicine (e.g., for radiopharmaceuticals or to treat metal overload) to environmental remediation. researchgate.netmdpi.com
The structure of this compound contains multiple donor atoms—specifically, the nitrogen atoms of the ethylenediamine moiety and the oxygen atoms of the amide and ether groups. This arrangement of heteroatoms makes the molecule a potential candidate for a chelating agent. Similar structures containing ethylenediamine or picolinamide (B142947) backbones have been shown to be effective chelators for metal ions like copper(II). nih.gov
In designing a chelating agent, the spatial arrangement of the donor atoms is critical to match the preferred coordination geometry of the target metal ion. The flexible ethylenediamine linker in this compound allows it to adopt various conformations to wrap around a metal ion. By modifying the phenoxy ring with additional coordinating groups, such as hydroxyl or carboxyl groups, the chelating strength and selectivity for specific metal ions could be significantly enhanced, creating highly effective and specific ligands for targeted applications. mdpi.comnih.gov
Incorporation into Metallophthalocyanine Systems
The integration of this compound and its analogues into metallophthalocyanine (MPc) frameworks represents a significant area of research, aimed at developing functional macrocyclic complexes with tailored electronic and solubility properties. The primary strategy for synthesizing these peripherally substituted phthalocyanines involves the cyclotetramerization of a corresponding phthalonitrile (B49051) precursor. This precursor is typically prepared by the nucleophilic displacement of a nitro group from a phthalonitrile derivative with the desired phenoxyacetamide ligand.
A general and adaptable methodology for the synthesis of metallophthalocyanines bearing phenoxyacetamide units has been established, which can be hypothetically applied to this compound. This process commences with the synthesis of a substituted phthalonitrile. For instance, a common precursor, 4-nitrophthalonitrile, can be reacted with a phenoxide derivative in an aprotic polar solvent such as dimethylformamide (DMF), with potassium carbonate serving as the base. researchgate.netimist.ma This reaction yields a phenoxy-substituted phthalonitrile.
Following the synthesis of the functionalized phthalonitrile, the crucial cyclotetramerization step is performed to construct the phthalocyanine (B1677752) macrocycle around a central metal ion. This can be achieved through two primary methods: solvent-based or solvent-free (neat) reactions. researchgate.netbeu.edu.tr
In the solvent-based method, the substituted phthalonitrile is heated in a high-boiling solvent like DMF or n-pentanol, in the presence of a metal salt (e.g., Zn(OAc)₂, ZnCl₂, CoCl₂) and a catalytic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). beu.edu.trmdpi.comnih.gov For example, the synthesis of a zinc(II) phthalocyanine bearing phenoxyacetamide moieties has been successfully carried out by refluxing the corresponding phthalonitrile precursor with zinc chloride in DMF. researchgate.netbeu.edu.tr
Alternatively, solvent-free synthesis involves heating the phthalonitrile precursor directly with a metal salt, such as MgCl₂ or NiCl₂, at high temperatures (e.g., 300 °C) under an inert atmosphere. researchgate.netbeu.edu.tr While this method can be effective, the choice between solvent-based and solvent-free conditions often depends on the specific metal ion and the desired purity and yield of the final product. beu.edu.tr
The resulting metallophthalocyanine complexes are typically purified by washing with various solvents to remove unreacted starting materials and byproducts. The introduction of substituents like this compound is anticipated to enhance the solubility of the metallophthalocyanine complexes in common organic solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF), a crucial property for their characterization and application. researchgate.netbeu.edu.trnih.gov
The successful synthesis and structural confirmation of these complex molecules rely on a suite of analytical techniques, including elemental analysis, infrared (IR) spectroscopy, ¹H NMR spectroscopy, and UV-Vis spectroscopy, which verifies the characteristic electronic transitions of the phthalocyanine macrocycle. researchgate.netbeu.edu.trnih.gov
The table below outlines the synthetic conditions for analogous metallophthalocyanines with phenoxyacetamide substituents, providing a model for the prospective synthesis of this compound-functionalized systems.
| Precursor | Metal Salt | Reaction Conditions | Solvent | Resulting Complex | Reference |
| N-(4-(3,4-dicyanophenoxy)phenyl)acetamide | ZnCl₂ | Reflux, 22 h | DMF | Zinc(II) Phthalocyanine with phenoxyacetamide substituents | researchgate.netbeu.edu.tr |
| N-(4-(3,4-dicyanophenoxy)phenyl)acetamide | MgCl₂·6H₂O | 300 °C, 7 min | None | Magnesium(II) Phthalocyanine with phenoxyacetamide substituents | researchgate.netbeu.edu.tr |
| N-(4-(3,4-dicyanophenoxy)phenyl)acetamide | NiCl₂ | 300 °C, 5 min | None | Nickel(II) Phthalocyanine with phenoxyacetamide substituents | researchgate.netbeu.edu.tr |
| 4-(4'-Methyl-benzyloxy)-phthalonitrile | Zn(OAc)₂ | 150 °C, 18 h | DMF | 2(3), 9(10), 16(17), 23(24)-Tetrakis-(4'-methyl-benzyloxy) phthalocyanine zinc(II) | mdpi.com |
| 4-[2-(2,4-Dichloro-benzyl)-4-(1,1,3,3-tetramethyl-butyl)-phenoxy]-phthalonitrile | Zn(OAc)₂ | Not Specified | n-pentanol | Zinc(II) phthalocyanine with 2-(2,4-dichloro-benzyl)-4-(1,1,3,3-tetramethyl-butyl)-phenoxy substituents | nih.gov |
Spectroscopic and Structural Elucidation of N 2 Aminoethyl 2 Phenoxyacetamide and Derivatives
Mass Spectrometry (MS) Characterization and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a molecule's exact elemental formula. For N-(2-Aminoethyl)-2-phenoxyacetamide (C₁₀H₁₄N₂O₂), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass, thereby distinguishing it from any other compounds with the same nominal mass but a different elemental composition. nih.govresearchgate.net
In addition to determining the mass of the parent molecule (often observed as a protonated species, [M+H]⁺, in electrospray ionization), HRMS can be coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent ion is isolated and fragmented, and the exact masses of the resulting fragment ions are measured. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule, helping to confirm the connectivity of its different parts, such as the phenoxy group, the amide linkage, and the ethylenediamine (B42938) moiety. researchgate.net
Table 4: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Calculated Exact Mass | 194.10553 Da |
| [M+H]⁺ (protonated molecule) | 195.11280 Da |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and indispensable technique for the purity assessment and identity confirmation of this compound and its derivatives. nih.gov This method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.
In a typical LC-MS analysis, the compound is first dissolved in a suitable solvent and injected into the LC system. A reversed-phase C18 column is commonly employed for the separation of this compound and related compounds. ekb.eg The mobile phase often consists of a gradient mixture of an aqueous solution containing a small percentage of formic acid and an organic solvent like methanol (B129727) or acetonitrile (B52724). ekb.egwindows.net This gradient elution ensures the efficient separation of the target analyte from any impurities or related substances. windows.net
Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. nih.gov ESI is a soft ionization technique that allows for the generation of intact molecular ions, minimizing fragmentation and preserving the molecular weight information of the analyte. The mass analyzer, often a quadrupole or time-of-flight (TOF) instrument, then separates the ions based on their mass-to-charge ratio (m/z). nih.gov
The identity of this compound is confirmed by the detection of its protonated molecule [M+H]⁺ at the expected m/z value. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the elemental composition and identity of the compound. nih.gov Purity is assessed by integrating the peak area of the target compound and comparing it to the total area of all detected peaks in the chromatogram. Modern LC-MS systems can achieve low limits of detection (LOD) and quantification (LOQ), enabling the detection of even trace-level impurities. researchgate.net For instance, methods have been developed with LOQs in the range of micrograms per liter (µg/L) for related compounds. rsc.org
Table 1: Illustrative LC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| LC System | UPLC/HPLC |
| Column | Reversed-phase C18, e.g., 2.1 mm x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |
| Scan Range | m/z 100 - 1000 |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct analysis by gas chromatography (GC), its volatile derivatives can be effectively analyzed using GC-MS. sigmaaldrich.com This approach is particularly useful for identifying and quantifying the compound in complex matrices where derivatization can enhance volatility and improve chromatographic separation.
The primary challenge in the GC-MS analysis of compounds like this compound lies in their polar nature due to the presence of primary amine and amide functional groups. sigmaaldrich.com These groups can lead to poor peak shape and thermal instability in the GC inlet and column. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile moieties. sigmaaldrich.com
A common derivatization strategy for compounds containing primary amines is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine and amide groups with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility of the analyte, making it amenable to GC analysis.
Once derivatized, the sample is injected into the GC-MS system. The GC separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a chemical fingerprint, allowing for the confident identification of the original analyte by comparing the obtained mass spectrum with a reference library or through manual interpretation. The analysis of these volatile derivatives often focuses on identifying characteristic fragment ions that are specific to the structure of this compound. nih.gov
Mass Spectrometry Imaging (MSI) of Chemically Derivatized Analytes
Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules within a sample. nih.govnih.gov While direct MSI of this compound can be challenging, the chemical derivatization of the analyte can significantly enhance its ionization efficiency and detectability, making it suitable for MSI analysis. nih.gov
For MSI of this compound, a thin section of a sample containing the compound would first be prepared. A chemical derivatizing agent, chosen to react specifically with the amine or other functional groups of the analyte, is then applied to the sample surface. This in-situ derivatization converts the analyte into a form that is more readily ionized by common MSI techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Desorption Electrospray Ionization (DESI). nih.gov
For example, a derivatizing agent that introduces a permanently charged group or a group with high proton affinity can significantly improve the signal intensity of this compound in the mass spectrometer. After derivatization, a laser (in MALDI) or a charged solvent spray (in DESI) is rastered across the sample surface, desorbing and ionizing the derivatized analyte at each point. The mass spectrometer then records a full mass spectrum for each pixel, creating a 2D map of the distribution of the derivatized analyte based on its specific m/z value. nih.gov This approach can provide invaluable information on the localization and concentration of this compound within a heterogeneous sample.
Fragmentation Pathway Elucidation using Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a crucial tool for the structural elucidation of this compound and its derivatives. researchgate.net This technique involves multiple stages of mass analysis, providing detailed information about the fragmentation patterns of a selected precursor ion. nih.gov
In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is first selected in the initial mass analyzer (MS1). This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). These collisions impart energy to the precursor ion, causing it to fragment into smaller product ions. The resulting product ions are then analyzed in a second mass analyzer (MS2), generating a product ion spectrum. nih.gov
The fragmentation pattern observed in the product ion spectrum provides a wealth of structural information. For this compound, characteristic fragmentation pathways would involve the cleavage of the amide bond, the ether linkage, and the ethylenediamine bridge. For example, the loss of the phenoxy group or the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group would result in specific product ions. By carefully analyzing the m/z values of these product ions, the connectivity of the atoms within the molecule can be pieced together, confirming the structure of the parent compound. researchgate.net High-resolution MS/MS can further aid in determining the elemental composition of the fragment ions, increasing the confidence in the proposed fragmentation pathways. nih.gov
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are complementary techniques that provide valuable insights into the functional groups and electronic structure of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and the functional groups present. researchgate.net
The FTIR spectrum of this compound is expected to show a series of absorption bands corresponding to its various functional groups. The presence of the N-H bonds in the primary amine and the secondary amide will give rise to stretching vibrations in the region of 3300-3500 cm⁻¹. instanano.com The C=O stretching vibration of the amide group will produce a strong absorption band typically in the range of 1630-1680 cm⁻¹. libretexts.org The C-N stretching of the amide and amine groups will appear in the 1400-1000 cm⁻¹ region. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org Finally, the C-O-C stretching of the ether linkage will be observed as a strong band in the 1260-1000 cm⁻¹ range. nist.gov
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 (medium) |
| Amide (N-H) | Stretching | 3300 - 3500 (medium) |
| Aromatic (C-H) | Stretching | > 3000 (weak to medium) |
| Alkane (C-H) | Stretching | 2850 - 2960 (medium) |
| Amide (C=O) | Stretching | 1630 - 1680 (strong) |
| Aromatic (C=C) | Stretching | 1450 - 1600 (medium to weak) |
| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1260 (strong) |
| Ether (C-O-C) | Symmetric Stretching | 1000 - 1150 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When this compound is irradiated with UV or visible light, electrons in lower energy orbitals can be promoted to higher energy orbitals. The wavelengths at which this absorption occurs are characteristic of the electronic structure of the molecule, particularly the conjugated systems. cutm.ac.in
The UV-Vis spectrum of this compound is dominated by the electronic transitions associated with the phenoxy and acetamide (B32628) chromophores. The benzene (B151609) ring of the phenoxy group is expected to exhibit strong absorptions in the UV region. Typically, aromatic systems show two main absorption bands: a strong π → π* transition at shorter wavelengths (around 200-220 nm) and a weaker, more structured band at longer wavelengths (around 250-270 nm), often referred to as the benzenoid band. slideshare.net
Fluorescence Spectroscopy of this compound Systemspsu.edu
Detailed studies on the intrinsic fluorescence characteristics of this compound are not extensively documented in publicly available literature. However, analysis of structurally related compounds can provide insights into the potential fluorescent behavior of phenoxyacetamide systems.
One such related group of compounds are phenoxypyridines, which, like this compound, contain a phenoxy moiety linked to a nitrogen-containing aromatic or pseudo-aromatic ring system. Studies on 2-phenoxypyridine (B1581987) have shown that it exhibits fluorescence, with the emission wavelength being dependent on the solvent environment. For instance, in methanol, 2-phenoxypyridine displays a fluorescence emission peak at 321 nm when excited at 290 nm. consensus.app The introduction of substituents to the phenoxy ring, such as a methyl group in 2-(4-methyl)phenoxypyridine, can significantly alter the fluorescence properties, with this particular analogue showing a fluorescence peak at 613 nm in ethyl acetate (B1210297) upon excitation at 310 nm. consensus.app The fluorescence intensity of these phenoxypyridine derivatives was also observed to change over time. consensus.app
These findings suggest that this compound and its derivatives could potentially exhibit fluorescence, likely originating from the phenoxyacetamide core. The specific emission and excitation wavelengths, as well as the quantum yield, would be influenced by factors such as the substitution pattern on the phenoxy ring and the nature of the N-alkyl substituent, in addition to the solvent polarity. The amino group in this compound could also play a significant role in modulating the fluorescence properties through mechanisms such as photoinduced electron transfer or by influencing the electronic distribution in the molecule. However, without direct experimental data, these remain informed postulations.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions within the crystal lattice.
Single-Crystal X-ray Diffraction Analysis of this compound Analoguespsu.edu
While the crystal structure of this compound itself is not described in the surveyed literature, single-crystal X-ray diffraction studies on several of its analogues provide valuable insights into the structural features of the N-substituted 2-phenoxyacetamide (B1293517) scaffold. These studies reveal how modifications to the N-substituent and the phenoxy group influence the molecular conformation and the supramolecular assembly through hydrogen bonding and other non-covalent interactions.
One such analogue, 2-Chloro-N-(2,4-dinitrophenyl) acetamide, was synthesized and its structure elucidated by X-ray crystallography. kuleuven.be The compound crystallizes in the monoclinic space group P21/n. kuleuven.be The crystal structure is characterized by an intramolecular hydrogen bond forming an S(6) motif between the amide hydrogen and an oxygen atom of the ortho-nitro group. kuleuven.be The packing of the molecules in the crystal is further stabilized by a network of intermolecular C–H⋯O interactions. kuleuven.be
Another investigated analogue is N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. nih.gov This compound was found to crystallize with four molecules in the asymmetric unit, each adopting an E-configuration at the C=C bond. nih.gov The dihedral angles between the phenyl rings in these molecules vary significantly, ranging from 14.9(2)° to 45.8(2)°. nih.gov The crystal packing is dominated by C-H⋯O hydrogen bonds that link the molecules into chains, which are further stabilized by C-H⋯π interactions. nih.gov
The crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, an analogue where the phenoxy oxygen is replaced by sulfur, has also been determined. This compound features N—H⋯O hydrogen bonds that form molecular chains along the direction, which are interconnected through C—H⋯π interactions to build a three-dimensional network.
The crystallographic data for these analogues are summarized in the table below, providing a comparative view of their structural parameters.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2-Chloro-N-(2,4-dinitrophenyl) acetamide | Monoclinic | P21/n | kuleuven.be | ||||
| N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide | nih.gov | ||||||
| N-phenyl-2-(phenylsulfanyl)acetamide |
Specific unit cell parameters for all compounds were not available in the provided search results.
These examples demonstrate the conformational flexibility of the phenoxyacetamide core and the importance of intermolecular forces, particularly hydrogen bonding, in dictating the solid-state architecture of these systems. The nature of the substituents clearly plays a critical role in determining the specific packing motifs observed.
Computational Chemistry and Molecular Modeling of N 2 Aminoethyl 2 Phenoxyacetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, energy levels, and electronic distribution with high accuracy.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For phenoxyacetamide derivatives, DFT studies are crucial for calculating key electronic descriptors that influence their biological activity.
Research into Quantitative Structure-Activity Relationships (QSAR) for 2-phenoxyacetamide (B1293517) analogues has highlighted the importance of electronic parameters derived from DFT calculations. crpsonline.comresearchgate.net One of the most significant descriptors identified is the energy of the Highest Occupied Molecular Orbital (HOMO). crpsonline.comresearchgate.net The energy of the HOMO is an indicator of a molecule's ability to donate electrons. A negative correlation found in QSAR models suggests that a lower HOMO energy, corresponding to a more electrophilic group, may enhance the inhibitory activity of these compounds against enzymes like Monoamine Oxidase (MAO). crpsonline.com These calculations help elucidate how the electronic profile of the molecule contributes to its interaction with biological targets, providing a rationale for designing more potent derivatives.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pharmacy180.comlumenlearning.com These different arrangements, known as conformers or rotamers, can have significantly different energies, and understanding this energy landscape is critical for predicting a molecule's preferred shape and its ability to bind to a receptor. lumenlearning.com
For a flexible molecule like N-(2-Aminoethyl)-2-phenoxyacetamide, several rotatable single bonds exist, primarily within the N-aminoethyl and acetamide (B32628) linker. This flexibility allows the molecule to adopt numerous conformations in space. pharmacy180.com The study of structurally similar small, flexible aminoalcohols reveals that the conformational space is often governed by a subtle balance of intramolecular non-covalent interactions. nih.gov A key stabilizing factor is the potential for an intramolecular hydrogen bond, for instance, between the amide proton and the terminal amino group, or between the ether oxygen and an amine proton. nih.gov
The relative energies of different conformers (e.g., gauche vs. anti) determine their population at equilibrium. utdallas.edu Computational methods can map this energy landscape, identifying the lowest-energy (most stable) conformers. chemrxiv.org This information is vital for molecular docking studies, as it is often the low-energy conformation that is biologically active and binds to the target protein. chemrxiv.org
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is instrumental in structure-based drug design.
Molecular docking studies have been employed to investigate the binding modes of phenoxyacetamide derivatives against various protein targets, including the SARS-CoV-2 main protease (Mpro) and Dot1-like protein (DOT1L). nih.govnih.gov In a study targeting the SARS-CoV-2 Mpro, a series of 2-phenoxyacetamide derivatives were docked into the enzyme's binding pocket. nih.gov The results yielded binding free energies (ΔGbind) ranging from -6.83 to -7.20 kcal/mol, indicating favorable binding. nih.gov The docking simulations predicted that these compounds could mimic the binding mode of known inhibitors, fitting within the active site and establishing key interactions. nih.gov
Similarly, in a study aimed at identifying novel DOT1L inhibitors, a hierarchical docking-based virtual screening identified several phenoxyacetamide-derived hits. nih.gov One particular hit, compound L03, exhibited the lowest glide score (-12.281) and the most favorable binding free energy, suggesting a strong and stable binding mode within the DOT1L active site. nih.gov These predictions provide a structural basis for the observed activity and guide the optimization of lead compounds.
Table 1: Predicted Binding Affinities of Phenoxyacetamide Derivatives
| Derivative Target | Computational Method | Predicted Binding Affinity | Reference |
|---|---|---|---|
| SARS-CoV-2 Mpro | Molecular Docking (AutoDock4) | ΔGbind: -6.83 to -7.20 kcal/mol | nih.gov |
| DOT1L | Docking (Glide) & MD Simulation | Glide Score (L03): -12.281 | nih.gov |
A crucial outcome of molecular docking is the detailed characterization of the ligand-receptor interactions at the atomic level. This involves identifying the specific amino acid residues in the protein's binding site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). nih.govnih.gov
For 2-phenoxyacetamide derivatives targeting the SARS-CoV-2 Mpro, docking studies revealed a network of interactions contributing to binding affinity. nih.gov Key interactions included:
Hydrogen Bonds: Strong hydrogen bonds were observed with the catalytic residue CYS145 and with GLU166. nih.gov
Hydrophobic and van der Waals Interactions: The ligand's stability in the pocket was further supported by van der Waals forces with residues such as TYR54, PHE140, LEU141, and MET165. nih.gov
Pi-Interactions: A Pi-Pi stacking interaction with HIS41 and a Pi-Alkyl interaction with MET49 were also identified as contributing to the binding. nih.gov
These interactions occur within defined subsites of the Mpro binding pocket. The S2 subsite is flanked by the catalytic residues HIS41 and CYS145, while the S1' subsite is circumscribed by LEU141, ASN142, and GLU166. nih.gov Understanding these specific interactions is essential for explaining the compound's mechanism of action and for designing new derivatives with improved binding affinity and selectivity.
Table 2: Key Interacting Residues for Phenoxyacetamide Derivatives with SARS-CoV-2 Mpro
| Interaction Type | Interacting Residues | Reference |
|---|---|---|
| Hydrogen Bond | CYS145, GLU166 | nih.gov |
| van der Waals | TYR54, PHE140, LEU141, ASN142, MET165, ASP187, ARG188, GLN189 | nih.gov |
| Pi-Pi Stacking | HIS41 | nih.gov |
| Pi-Alkyl | MET49 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. crpsonline.comresearchgate.net The fundamental principle is that variations in a molecule's structural or physicochemical properties directly influence its activity. researchgate.net
QSAR studies have been successfully conducted on 2-phenoxyacetamide analogues to model their inhibitory activity against monoamine oxidases (MAO-A and MAO-B). crpsonline.comresearchgate.netresearchgate.net In these studies, a series of compounds with known inhibitory concentrations (IC50) are selected. researchgate.net The compounds are typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. crpsonline.comresearchgate.net
The development of a QSAR model involves calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Statistical methods, like multiple linear regression, are then used to create a mathematical equation that correlates a selection of these descriptors with the observed biological activity. researchgate.net
For phenoxyacetamide derivatives as MAO inhibitors, one study developed a robust QSAR model with a high regression coefficient (r² = 0.9033) and predictive ability (q² = 0.8376). crpsonline.com The analysis revealed several key descriptors:
Molecular Weight (MW): A positive correlation indicated that bulkier, higher molecular weight compounds were associated with better MAO inhibition. crpsonline.com
HOMO Energy: A negative correlation suggested that lower HOMO energy (indicating a more electrophilic nature) could increase activity. crpsonline.com
Beta Polarizability (BetaPol): A negative correlation implied that less polar groups were favorable for activity. crpsonline.com
These QSAR models provide valuable insights into the structural requirements for activity and can be used to predict the potency of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. crpsonline.com
Table 3: Significant Descriptors in QSAR Models for Phenoxyacetamide MAO Inhibitors
| Descriptor | Correlation with Activity | Implication for Design | Reference |
|---|---|---|---|
| Molecular Weight (MW) | Positive | Larger, bulkier groups are favorable. | crpsonline.com |
| HOMO Energy | Negative | Electrophilic groups may increase activity. | crpsonline.com |
| Beta Polarizability (BetaPol) | Negative | Less polar groups are favorable. | crpsonline.com |
Development of Predictive Models for this compound Analogues
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. For phenoxyacetamide derivatives, 2D-QSAR models have been developed to forecast the biological activity of new analogues. nih.gov
In a typical study, a series of known phenoxyacetamide derivatives with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is selected. For example, a set of 28 compounds based on the 2-phenoxyacetamide scaffold was used to construct a 2D-QSAR model aimed at predicting their efficacy as Monoamine Oxidase B (MAO-B) inhibitors. nih.gov Similarly, another study focused on developing a QSAR model for phenoxyacetamide derivatives as MAO-A inhibitors. nih.gov
The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties of the molecules. Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. Software such as Chem Office and VALSTAT are often utilized for these tasks. nih.gov
The robustness and predictive power of the resulting QSAR model are rigorously evaluated through internal and external validation techniques. A statistically significant model can then be used to predict the biological activity of newly designed, yet unsynthesized, this compound analogues. This predictive capability allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired biological effect, thereby saving significant time and resources. For instance, after developing a QSAR model for MAO-B inhibitors, researchers designed 75 new molecules and used the model to predict their activity, selecting the most promising candidates for further computational analysis like molecular docking. nih.gov
Descriptors Influencing Activity in Phenoxyacetamide Series
The development of a QSAR model not only provides a predictive tool but also offers crucial insights into the specific molecular properties that govern the biological activity of a series of compounds. The descriptors that are ultimately included in the final QSAR equation highlight the key structural features that are either beneficial or detrimental to the desired activity.
Broader studies on related phenoxypyrimidine derivatives, which share the phenoxy core structure, have also shed light on important descriptors. Research on these compounds as p38 kinase inhibitors revealed that steric effects, hydrogen bonding capabilities, and electronic properties play significant roles in their inhibitory activity. genominfo.org These findings suggest that for this compound analogues, the following descriptors are likely to be influential:
Steric Descriptors: Properties like molecular volume, surface area, and principal moments of inertia influence how well the ligand fits into the binding pocket of its target.
Electronic Descriptors: Parameters such as dipole moment, partial charges on atoms, and HOMO/LUMO energies can dictate the strength of electrostatic and orbital interactions with the target protein.
Hydrogen Bonding Descriptors: The presence and accessibility of hydrogen bond donors and acceptors, such as the amine and amide groups in this compound, are often crucial for specific recognition and binding affinity.
The table below summarizes some key molecular descriptors and their potential influence on the activity of phenoxyacetamide derivatives.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Steric | Principal Moments of Inertia (PMI) | Governs the molecule's shape and fit within the receptor's binding site. nih.gov |
| Electronic | Partial Atomic Charges | Determines the strength of electrostatic interactions with amino acid residues. genominfo.org |
| Thermodynamic | LogP (Lipophilicity) | Influences membrane permeability and hydrophobic interactions with the target. |
| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for forming specific, directional interactions that anchor the ligand. genominfo.org |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound and its analogues, MD simulations can provide a dynamic picture of how these ligands interact with their biological targets, offering insights that are not available from static models like molecular docking. physchemres.orgnih.gov
Investigation of Ligand-Target Complex Stability and Dynamics
Once a potential binding pose of this compound within a target protein is predicted by molecular docking, MD simulations are employed to assess the stability of this complex. physchemres.org The simulation places the docked complex in a simulated physiological environment (typically a box of water molecules with ions) and calculates the forces between atoms and their subsequent movements over a set period, often on the nanosecond to microsecond timescale. genominfo.org
Several key analyses are performed on the resulting trajectory to evaluate stability:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein's backbone atoms are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. Conversely, a large and fluctuating RMSD may indicate an unstable interaction, where the ligand might be dissociating from the binding site. genominfo.orgphyschemres.org
Root Mean Square Fluctuation (RMSF): This analysis is performed on a per-residue basis for the protein. It helps to identify which parts of the protein remain stable and which are flexible. High fluctuations in the amino acid residues of the binding pocket could impact the stability of the ligand's binding. genominfo.org
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is tracked over the course of the simulation. Stable hydrogen bonds are a key indicator of a strong and specific interaction. For this compound, the amine and amide groups are key sites for such interactions.
In silico studies on other phenoxyacetamide derivatives have shown that these compounds can form stable complexes with their targets, with binding free energies (ΔG_bind) in the range of -6.83 to -7.20 kcal/mol, indicating favorable interactions. nih.gov MD simulations provide a way to dynamically validate these interactions and ensure the predicted binding mode is maintained over time. researchgate.net
Analysis of Conformational Changes Upon Binding
Ligand binding is not a simple lock-and-key process; both the ligand and the protein can undergo conformational changes to achieve an optimal fit, a phenomenon known as "induced fit." MD simulations are ideally suited to explore these dynamic changes. nih.govrsc.org
By comparing the simulation of the unbound protein (apo) with the simulation of the protein-ligand complex (holo), researchers can identify subtle or significant conformational shifts that occur upon binding. For instance, a loop region near the binding site might close over the ligand, shielding it from the solvent and enhancing the interaction. In studies of other ligand-protein systems, MD simulations have revealed that ligand binding can promote a more "open" or "closed" conformation of the enzyme, which directly impacts its activity. nih.govrsc.org
Ligand-Based and Structure-Based Design Principles
The design of new analogues of this compound relies on established medicinal chemistry principles, including scaffold hopping and bioisosteric replacement. These strategies are used to modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties, or to generate novel chemical entities with similar biological activity. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold Hopping involves replacing the central core structure (the scaffold) of a molecule while retaining the spatial arrangement of key functional groups responsible for biological activity. This is a powerful strategy for discovering new, patentable chemical series and for overcoming issues with the original scaffold, such as poor metabolic stability or synthetic accessibility. nih.gov
For the phenoxyacetamide class, a scaffold hopping approach has been successfully applied. Starting from a phenoxyacetamide hit compound identified through fragment screening, researchers have used scaffold hopping to identify entirely new core structures, such as furano[2,3-d]pyrimidine amides, that retain the desired inhibitory activity. nih.gov This demonstrates that the phenoxy and amide portions can be oriented by different, more complex heterocyclic systems to achieve similar or improved biological outcomes.
Bioisosteric Replacement is a more subtle strategy where an atom or a group of atoms in a molecule is exchanged for another with similar physical or chemical properties (a bioisostere). cambridgemedchemconsulting.com The goal is to fine-tune the molecule's properties without drastically altering its structure or mode of binding. This can lead to improved potency, selectivity, or metabolic profiles. nih.gov
Common bioisosteric replacements that could be applied to this compound include:
Phenyl Ring Analogues: The phenyl ring could be replaced by other aromatic heterocycles like pyridine (B92270), thiophene, or thiazole (B1198619) to modulate electronic properties, improve solubility, or introduce new interaction points. cambridgemedchemconsulting.com
Amide Bond Isosteres: The amide bond is susceptible to hydrolysis by proteases. Replacing it with a more stable isostere, such as a 1,2,3-triazole or a tetrazole, can enhance the metabolic stability of the compound. This has been shown to be a successful strategy in other series containing amide linkages. nih.gov
Ether Linkage Replacement: The ether oxygen could be replaced with a sulfur atom (thioether) or a methylene (B1212753) group to alter the geometry and lipophilicity of the linker.
The following table provides examples of these design strategies as they could be applied to the this compound scaffold.
| Design Strategy | Original Fragment | Potential Replacement | Rationale |
| Scaffold Hopping | Phenoxyacetamide Core | Furano[2,3-d]pyrimidine | Discover novel, patentable core with improved properties. nih.gov |
| Bioisosteric Replacement | Phenyl Ring | Pyridine Ring | Modulate electronics, improve solubility, add H-bonding potential. cambridgemedchemconsulting.com |
| Bioisosteric Replacement | Amide Linkage (-CONH-) | 1H-Tetrazole Ring | Increase metabolic stability and act as a cis-amide mimic. nih.gov |
| Bioisosteric Replacement | Ether Linkage (-O-) | Thioether (-S-) | Alter bond angles, size, and lipophilicity. |
These computational and design strategies are integral to the exploration of the chemical space around this compound, guiding the synthesis of new analogues toward compounds with superior therapeutic potential.
Virtual Screening for Novel this compound Scaffolds
Virtual screening (VS) is a computational methodology integral to modern drug discovery, allowing for the rapid, automated evaluation of vast libraries of chemical compounds to identify those with a high likelihood of binding to a specific biological target, such as a protein or enzyme. wikipedia.orgazolifesciences.com This in-silico filtering process significantly narrows the field of potential drug candidates, prioritizing a manageable number for synthesis and subsequent experimental testing. wikipedia.orgmdpi.com Virtual screening can be broadly categorized into two main approaches: structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses molecules with known activity to find structurally similar compounds. mdpi.commdpi.com The phenoxyacetamide scaffold, a core component of this compound, has been the subject of such computational studies to discover novel therapeutic agents.
Research into derivatives of the phenoxyacetamide structure has successfully utilized virtual screening to identify potent inhibitors for significant cancer-related targets. In one such study, structure-based virtual screening was employed to discover new inhibitors of BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia (CML). mdpi.comnih.gov The goal was to expand the chemical diversity of inhibitors and find compounds that could act synergistically with the approved allosteric inhibitor, asciminib, potentially overcoming drug resistance. mdpi.comnih.govnih.gov This screening led to the identification of a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives. mdpi.com The most effective compound from this series, designated 10m , showed potent inhibition of BCR-ABL-dependent signaling and demonstrated a significant anti-tumor effect against K562 cancer cells. mdpi.comnih.gov
Table 1: Screening Results for N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as BCR-ABL1 Inhibitors
| Compound | Target | Screening Method | Key Findings | Source(s) |
|---|---|---|---|---|
| A8 | BCR-ABL1 Kinase | Structure-Based Virtual Screening | Initial hit compound with a novel 2-acetamidobenzo[d]thiazol scaffold; showed moderate growth inhibition (GI₅₀ = 6.4 μM). | mdpi.com |
| 10m | BCR-ABL1 Kinase | Synthesis based on A8 scaffold | Most potent derivative; demonstrated powerful anti-tumor potency (IC₅₀ = 0.98 μM against K562 cells). | mdpi.comnih.gov |
In another application of computational screening, phenoxyacetamide derivatives were identified as novel inhibitors for the Dot1-like protein (DOT1L), a histone methyltransferase that is a promising target for acute leukemias. nih.gov A hierarchical, docking-based virtual screening campaign, followed by molecular dynamics (MD) simulations, was performed to identify inhibitors with new scaffolds. nih.gov The MD simulations are crucial for validating the stability of the interaction between the ligand and the target protein over time. frontierspartnerships.orgresearchgate.net This process identified several promising hits, with the phenoxyacetamide-derived compounds L01, L03, L04, and L05 showing notably high binding affinity. nih.gov
Among these, compound L03 was highlighted as a particularly promising lead for further optimization due to its superior computational scores, indicating a strong and stable interaction with the DOT1L binding site. nih.gov The success of these distinct screening campaigns underscores the versatility of the phenoxyacetamide scaffold in generating targeted inhibitors for different protein kinases and enzymes.
Table 2: Top Phenoxyacetamide Hits from Virtual Screening for DOT1L Inhibitors
| Compound | Target | Screening Method | Computational Metric | Value | Source(s) |
|---|---|---|---|---|---|
| L03 | Dot1-like protein (DOT1L) | Docking-Based Virtual Screening | Glide Score | -12.281 | nih.gov |
| L03 | Dot1-like protein (DOT1L) | Molecular Dynamics Simulation | Binding Free Energy | -303.9 +/- 16.5 kJ/mol | nih.gov |
| L01, L04, L05 | Dot1-like protein (DOT1L) | Docking-Based Virtual Screening | --- | Exhibited remarkably high binding affinity. | nih.gov |
These studies exemplify the power of virtual screening to efficiently mine chemical space and identify novel derivatives of a core scaffold like phenoxyacetamide, tailored to interact with diverse and therapeutically relevant biological targets.
Chemical Derivatization Methodologies for Enhanced Analysis
General Principles of Chemical Derivatization in Analytical Chemistry
Chemical derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with properties that are more suitable for a given analytical method. libretexts.orgtaylorandfrancis.com The primary goals of derivatization are to improve the volatility, thermal stability, and chromatographic behavior of an analyte, as well as to enhance its detectability. numberanalytics.comresearchgate.net By introducing specific functional groups, derivatization can significantly increase the sensitivity and selectivity of an analysis. mdpi.comnih.gov
This technique is crucial for analyzing compounds that are otherwise difficult to detect due to low concentrations, poor ionization efficiency, or lack of a suitable chromophore or fluorophore. numberanalytics.comslideshare.net Derivatization can be performed either before chromatographic separation (pre-column) or after separation but before detection (post-column). welch-us.com The choice of derivatization reagent and method depends on the functional group(s) present in the analyte, the analytical technique being used (e.g., gas chromatography, liquid chromatography), and the desired outcome of the analysis. numberanalytics.com
Key Objectives of Chemical Derivatization:
Enhance Detectability: Introduction of chromophoric or fluorophoric groups to increase UV-Vis absorbance or fluorescence intensity. researchgate.netchromatographyonline.com
Improve Volatility and Thermal Stability: Conversion of polar, non-volatile compounds into more volatile and thermally stable derivatives suitable for gas chromatography (GC). numberanalytics.comnih.gov
Modify Chromatographic Behavior: Altering the polarity and retention characteristics of an analyte to improve separation from interfering components. researchgate.net
Increase Mass Spectrometric Sensitivity: Introduction of moieties that enhance ionization efficiency and produce characteristic fragment ions for mass spectrometry (MS) analysis. numberanalytics.comnih.gov
Derivatization Strategies for Amine Functionalities
The primary amine group in N-(2-Aminoethyl)-2-phenoxyacetamide serves as a reactive site for various derivatization reactions. The most common strategies for derivatizing amines include acylation, silylation, and alkylation.
Acylation Reactions for this compound
Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting an amine with an acid chloride or anhydride. numberanalytics.comlibretexts.org For this compound, the primary amine can be readily acylated. This reaction converts the basic amine into a neutral amide, which can lead to improved chromatographic peak shape and reduced tailing. libretexts.orgyoutube.com Furthermore, the use of fluorinated acylating reagents can significantly enhance the sensitivity of detection by electron capture detection (ECD) in GC. libretexts.org Acylated derivatives are also generally more stable than their silylated counterparts. libretexts.org
Common Acylating Reagents for Amines:
| Reagent Name | Abbreviation | Target Functional Group | Properties of Derivative |
| Acetic Anhydride | - | Primary and Secondary Amines | Increased volatility, suitable for GC analysis. numberanalytics.com |
| Trifluoroacetic Anhydride | TFAA | Primary and Secondary Amines | Highly volatile, enhances ECD response. thermofisher.com |
| Heptafluorobutyric Anhydride | HFBA | Primary and Secondary Amines | Excellent for trace analysis with ECD, forms stable derivatives. nih.gov |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | Introduces a highly fluorescent group for HPLC-fluorescence detection. researchgate.netnih.gov |
| o-Phthalaldehyde | OPA | Primary Amines | Reacts rapidly to form fluorescent isoindole derivatives for HPLC. researchgate.netthermofisher.com |
Interactive Data Table: Acylation Reagents
| Reagent Name | Abbreviation | Target Functional Group | Properties of Derivative |
|---|---|---|---|
| Acetic Anhydride | - | Primary and Secondary Amines | Increased volatility, suitable for GC analysis. numberanalytics.com |
| Trifluoroacetic Anhydride | TFAA | Primary and Secondary Amines | Highly volatile, enhances ECD response. thermofisher.com |
| Heptafluorobutyric Anhydride | HFBA | Primary and Secondary Amines | Excellent for trace analysis with ECD, forms stable derivatives. nih.gov |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | Introduces a highly fluorescent group for HPLC-fluorescence detection. researchgate.netnih.gov |
| o-Phthalaldehyde | OPA | Primary Amines | Reacts rapidly to form fluorescent isoindole derivatives for HPLC. researchgate.netthermofisher.com |
The reaction of this compound with a reagent like FMOC-Cl would yield a highly fluorescent derivative, making it suitable for sensitive quantification by reversed-phase HPLC with fluorescence detection.
Silylation Approaches for Volatility Enhancement
Silylation is a widely used derivatization technique in gas chromatography to increase the volatility and thermal stability of polar compounds. greyhoundchrom.com This reaction involves the replacement of an active hydrogen atom in the amine group with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. gcms.cz For this compound, silylation of the primary amine would reduce its polarity and intermolecular hydrogen bonding, leading to improved peak shape and earlier elution in a GC separation. greyhoundchrom.com
A variety of silylating reagents are available, with different reactivities and applications. The choice of reagent depends on the steric hindrance of the amine and the desired stability of the derivative.
Common Silylating Reagents for Amines:
| Reagent Name | Abbreviation | Properties |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and versatile silylating agent. gcms.cz |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS-amides, with byproducts that elute with the solvent front. thermofisher.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives which are significantly more stable to hydrolysis than TMS derivatives. thermofisher.comgreyhoundchrom.com |
| N-Trimethylsilylimidazole | TMSI | A very strong silylating agent, particularly for hydroxyl groups, but also reacts with amines. thermofisher.com |
| Hexamethyldisilazane | HMDS | A less reactive reagent, often used in combination with a catalyst like TMCS. fishersci.com |
Interactive Data Table: Silylation Reagents
| Reagent Name | Abbreviation | Properties |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and versatile silylating agent. gcms.cz |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS-amides, with byproducts that elute with the solvent front. thermofisher.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives which are significantly more stable to hydrolysis than TMS derivatives. thermofisher.comgreyhoundchrom.com |
| N-Trimethylsilylimidazole | TMSI | A very strong silylating agent, particularly for hydroxyl groups, but also reacts with amines. thermofisher.com |
| Hexamethyldisilazane | HMDS | A less reactive reagent, often used in combination with a catalyst like TMCS. fishersci.com |
The use of MTBSTFA to derivatize this compound would yield a more stable derivative compared to TMS reagents, which is advantageous for methods requiring longer sample handling or analysis times.
Alkylation Strategies for Modified Retention
Alkylation involves the introduction of an alkyl group to the amine functionality. libretexts.org This derivatization strategy can be used to modify the retention behavior of this compound in chromatography. For instance, introducing a longer alkyl chain can increase its retention time in reversed-phase HPLC, potentially improving separation from early-eluting interferences. Conversely, in GC, alkylation can increase volatility. libretexts.org The use of alkylating agents containing a chromophore, such as a nitrobenzyl group, can enhance UV detection. chromatographyonline.com
A notable alkylation approach is the use of reagents like pentafluorobenzyl bromide (PFB-Br), which introduces a pentafluorobenzyl group. libretexts.org This not only modifies the chromatographic properties but also makes the derivative highly sensitive to electron capture detection (ECD) in GC. libretexts.org Another strategy involves converting the amine into a more stable and detectable derivative for HPLC analysis, for example, by reacting it with triphenylmethanamine to form a stable, crystalline derivative with strong UV absorption. acs.org
Impact of Derivatization on Analytical Performance
The primary motivation for employing chemical derivatization is the significant improvement in analytical performance, particularly in terms of detection sensitivity and selectivity.
Enhancement of Detection Sensitivity
Chemical derivatization is a powerful tool for enhancing the sensitivity of analytical methods, often by several orders of magnitude. mdpi.com This is achieved by introducing a functional group into the analyte molecule that has a strong response to a specific detector. researchgate.net
For this compound, which lacks a strong native chromophore or fluorophore, derivatization is essential for achieving low detection limits.
Mechanisms of Sensitivity Enhancement:
Introduction of Chromophores: By reacting the amine group with a reagent containing a highly conjugated system, the resulting derivative will exhibit strong absorbance in the UV-Visible region, allowing for sensitive detection by HPLC-UV. libretexts.orgchromatographyonline.com
Introduction of Fluorophores: Derivatization with reagents like Dansyl Chloride or FMOC-Cl attaches a fluorescent tag to the molecule. researchgate.netnih.gov Fluorescence detection is inherently more sensitive and selective than UV-Vis absorption, enabling the detection of analytes at very low concentrations. libretexts.orgmdpi.com
Enhancement of Mass Spectrometric Response: Derivatization can improve the ionization efficiency of an analyte in techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov For example, introducing a group with high proton affinity can significantly increase the signal intensity in positive-ion ESI-MS. nih.gov In GC-MS, derivatization can lead to the formation of characteristic fragment ions that are useful for selective ion monitoring (SIM), thereby improving both sensitivity and selectivity. nih.gov
Increased ECD Response: For GC analysis, the introduction of electrophilic groups, such as perfluoroacyl groups via acylation or a pentafluorobenzyl group via alkylation, makes the derivative highly responsive to an electron capture detector (ECD), which is extremely sensitive to halogenated compounds. libretexts.org
Improvement of Chromatographic Separation
Derivatization can significantly enhance the chromatographic separation of analytes. actascientific.com By altering the chemical structure of this compound, its polarity and other physicochemical properties can be modified, leading to better resolution and separation from other components in a mixture. researchgate.net
For instance, the introduction of a bulky, non-polar group through derivatization can increase the retention time of the analyte on a reversed-phase HPLC column, moving it away from the solvent front and potential interferences. nih.gov A new method for separating primary and secondary amino acids involves the use of N,N-diethyl-2,4-dinitro-5-fluoroaniline as a derivatizing reagent, which yields derivatives that are stable and can be completely separated using a simple gradient with an acidic acetate (B1210297) buffer and acetonitrile (B52724). nih.gov This approach allows for the complete separation of 21 amino acids in 80 minutes at room temperature. nih.gov The choice of derivatizing agent and the subsequent chromatographic conditions are crucial for achieving optimal separation.
Facilitation of Ionization Efficiency in Mass Spectrometry
In analytical techniques that couple liquid chromatography with mass spectrometry (LC-MS), the efficiency of ionization is a critical factor determining the sensitivity of the analysis. Chemical derivatization can be utilized to introduce moieties into the target molecule that enhance its ionization in the mass spectrometer's source. sci-hub.se
For this compound, derivatizing the primary amine group can lead to a derivative with a higher proton affinity or a more readily formed stable ion. This results in a stronger signal and, consequently, a lower limit of detection. For example, extractive nanoelectrospray ionization-mass spectrometry (EnESI-MS) has been shown to significantly increase the signal intensity of volatile compounds compared to traditional electrospray ionization (ESI). nih.gov In one study, EnESI-MS produced a 340-fold higher peak intensity for a specific analyte compared to EESI. nih.gov The selection of a derivatizing reagent that imparts a permanent positive charge or a group that is easily protonated can dramatically improve the response in positive-ion mode mass spectrometry. sci-hub.se
Optimization of Derivatization Reaction Conditions
The success of a derivatization procedure hinges on the careful optimization of reaction conditions to ensure complete and reproducible conversion of the analyte to its derivative. nih.gov Key parameters that require optimization include temperature, reaction time, reagent concentration, and the choice of solvent. sci-hub.seresearchgate.netresearchgate.net
Temperature and Reaction Duration Effects
The temperature and duration of the derivatization reaction are interdependent variables that significantly influence the reaction kinetics and the stability of the resulting derivative. researchgate.netresearchgate.net For many derivatization reactions, heating is employed to accelerate the reaction rate. researchgate.net However, excessive temperatures can lead to the degradation of the analyte or the derivative. researchgate.net
A systematic study of these parameters is essential to find the optimal balance. For example, in the derivatization of amino acids with NBD-Cl, the highest fluorescence intensity for most derivatives was achieved at 60°C with a reaction time of 60 minutes. researchgate.net However, for some amino acids, the optimal temperature was found to be 70°C, while for proline, it was 40°C, indicating that the optimal conditions can be analyte-specific. researchgate.net In another study optimizing the derivatization of glyphosate, it was found that the reaction with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) was quantitative within seconds at room temperature (24°C), highlighting that milder conditions can sometimes be sufficient and more efficient. nih.gov
Table 1: Effect of Temperature and Time on Derivatization Yield (Hypothetical Data for this compound)
| Temperature (°C) | Reaction Time (min) | Derivative Yield (%) |
| 25 | 30 | 75 |
| 25 | 60 | 85 |
| 50 | 15 | 92 |
| 50 | 30 | 98 |
| 75 | 15 | 95 |
| 75 | 30 | 88 (Degradation observed) |
This table is for illustrative purposes and does not represent actual experimental data.
Reagent Concentration and Stoichiometry
The concentration of the derivatizing reagent relative to the analyte is a critical factor in driving the reaction to completion. A sufficient molar excess of the reagent is typically used to ensure that the reaction proceeds quantitatively. nih.gov
However, an excessively large excess of the reagent can lead to increased background noise in the chromatogram or interfere with the detection of the derivatized analyte. actascientific.com Therefore, it is important to determine the optimal stoichiometric ratio. Studies on the derivatization of amino acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate have shown that maximal derivative yields are observed with a molar reagent excess of approximately three or greater. nih.gov The reaction is also highly tolerant of common buffer salts and detergents, showing no significant decrease in yield in well-buffered samples. nih.gov
Table 2: Impact of Reagent Molar Excess on Derivatization Efficiency (Hypothetical Data)
| Molar Excess of Reagent | Derivative Yield (%) |
| 1:1 | 80 |
| 2:1 | 95 |
| 5:1 | 99 |
| 10:1 | 99 |
This table is for illustrative purposes and does not represent actual experimental data.
Solvent Selection in Derivatization Protocols
The choice of solvent is crucial as it must dissolve both the analyte and the derivatizing reagent, and it can influence the reaction rate and equilibrium. sci-hub.se The polarity of the solvent can affect the reactivity of the functional groups involved in the derivatization.
For reactions involving polar compounds, a polar aprotic solvent such as acetonitrile or dimethylformamide is often a good choice. sci-hub.se The solvent should also be compatible with the subsequent analytical technique. For instance, if the derivatized sample is to be injected directly into an HPLC system, the reaction solvent should be miscible with the mobile phase. nih.gov In some cases, the derivatization reagent itself is dissolved in a solvent like acetonitrile, methanol (B129727), or ethanol, and the reaction takes place in the presence of an acid. sci-hub.se The selection of an appropriate solvent system is a key step in developing a robust and reliable derivatization protocol. sci-hub.senih.gov
Biochemical Target Interactions and Mechanism of Action in Vitro, Non Mammalian Models
Enzyme Inhibition Potency and Selectivity
The ability of N-(2-Aminoethyl)-2-phenoxyacetamide and its structural analogues to inhibit various enzymes has been a primary area of research. These studies have elucidated the potency and selectivity of these compounds against key enzymes involved in neurotransmission and cell signaling.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition by Phenoxyacetamide Analogues
A series of 2-phenoxyacetamide (B1293517) analogues have been synthesized and assessed for their ability to inhibit the two isoforms of monoamine oxidase, MAO-A and MAO-B. nih.gov These enzymes are crucial for the metabolism of monoamine neurotransmitters. The inhibitory potency of these compounds was determined using both enzymatic assays and lysates from human tumor cells, which endogenously express either MAO-A (SH-SY5Y neuroblastoma cells) or MAO-B (HepG2 hepatocellular carcinoma cells). nih.gov
The research identified that the majority of the synthesized 2-phenoxyacetamide analogues displayed a preference for inhibiting MAO-A over MAO-B. nih.gov Notably, substitutions on the phenyl ring of the phenoxyacetamide scaffold significantly influenced the inhibitory activity and selectivity. For instance, the presence of a para-methoxy group on the phenyl ring, as seen in compound 12 (2-(4-Methoxyphenoxy)acetamide), resulted in a high degree of selectivity for MAO-A, with a selectivity index (SI) of 245. nih.gov
Further modifications, such as the introduction of an imine group, led to enhanced potency. Compound 21 (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) was identified as the most potent inhibitor of both MAO-A and MAO-B, with IC50 values of 0.018 µM and 0.07 µM, respectively. nih.gov This suggests that the imine moiety may play a significant role in the binding affinity of these compounds to monoamine oxidases. nih.gov The replacement of the oxygen atom in the phenoxy group with sulfur was found to have minimal impact on the inhibitory potency against both MAO-A and MAO-B. nih.gov
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-B/MAO-A) |
| 12 (2-(4-Methoxyphenoxy)acetamide) | Not specified in abstract | Not specified in abstract | 245 |
| 21 (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) | 0.018 | 0.07 | Not specified in abstract |
Acetylcholinesterase (AChE) and Acetylcholine (B1216132) Binding Protein (AChBP) Interactions
Based on the available research, there is no direct scientific literature detailing the interactions of this compound or its close derivatives with acetylcholinesterase (AChE) or acetylcholine binding protein (AChBP).
Kinase Inhibition (e.g., BCR-ABL1) by this compound Derivatives
In the context of kinase inhibition, derivatives of this compound have been investigated as potential inhibitors of the BCR-ABL1 kinase, a key driver in chronic myeloid leukemia (CML). nih.gov Through structure-based virtual screening and subsequent synthesis, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel BCR-ABL1 inhibitors. nih.govnih.gov
The most potent compound from this series, designated as 10m , demonstrated significant inhibitory activity against BCR-ABL-dependent signaling. nih.gov In vitro studies using the K562 human CML cell line, which expresses the BCR-ABL1 fusion protein, revealed that compound 10m had an IC50 value of 0.98 μM for inhibiting cell proliferation. nih.govnih.gov These findings suggest that the N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide scaffold represents a promising starting point for the development of new BCR-ABL1 kinase inhibitors. nih.gov
| Compound | Target Cell Line | Inhibitory Activity (IC50) |
| 10m (N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivative) | K562 (CML cells) | 0.98 µM |
Receptor Antagonism and Agonism Studies
The interaction of this compound derivatives with various receptors has also been a focus of in vitro research, revealing potential modulatory effects.
Adenosine (B11128) Receptor (e.g., A3AR, A2B) Modulation
Investigations into the modulation of adenosine receptors have involved a functionalized congener of this compound. Specifically, N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide, also known as xanthine (B1682287) amine congener (XAC), has been studied for its affinity to adenosine receptor subtypes. nih.gov
Radioligand binding assays using membranes from HEK293 cells overexpressing human adenosine receptors were conducted to determine the affinity of fluorescently labeled derivatives of this congener. nih.gov The results showed that these derivatives exhibited the highest affinity for the A2A adenosine receptor (A2AAR), with Ki values ranging from 144 to 316 nM. nih.gov A notable affinity for the A3 adenosine receptor (A3AR) was also observed, with one of the conjugates displaying a Ki value of 21.6 nM. nih.gov The affinity for the A1 adenosine receptor was generally low. nih.gov These findings indicate that derivatives of the phenoxyacetamide scaffold can be designed to interact with A2A and A3 adenosine receptors. nih.gov
Vanilloid Receptor (VR1/TRPV-1) Antagonism
The potential of phenoxyacetamide derivatives as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor 1 (VR1), has been explored. nih.gov The TRPV1 receptor is a non-selective cation channel involved in the detection of noxious stimuli.
In one study, a hit compound with a phenoxyacetamide core (compound 7 ) was identified with a moderate inhibitory activity against human TRPV1, showing an IC50 of 411 nM. nih.gov Structural modifications were then made to improve this potency. By converting the pyrrolidino group of the hit compound to a (hydroxyethyl)methylamino group, a new derivative, compound 15d , was synthesized. nih.gov This modification resulted in a substantial improvement in inhibitory activity, with compound 15d exhibiting an IC50 of 33 nM for human TRPV1. nih.gov This demonstrates that the phenoxyacetamide scaffold can serve as a basis for the development of potent TRPV1 antagonists. nih.gov
| Compound | Target | Inhibitory Activity (IC50) |
| 7 (Hit phenoxyacetamide derivative) | human TRPV1 | 411 nM |
| 15d ((hydroxyethyl)methylamino substituted derivative) | human TRPV1 | 33 nM |
Non-Orthosteric Binding Site Exploration
The exploration of binding sites other than the primary, or orthosteric, site on a receptor is crucial for understanding the full range of a compound's activity. Such non-orthosteric, or allosteric, sites can modulate the receptor's function in unique ways. Allosteric modulators can enhance or diminish the effect of the primary (orthosteric) ligand, offering a more nuanced approach to receptor interaction compared to simple agonists or antagonists. For this compound, specific investigations into its potential to bind to non-orthosteric sites on its targets have not been detailed in available literature. The identification of such binding would require complex experimental setups, including radioligand binding assays with and without the presence of an orthosteric ligand, and structural biology studies to map the precise interaction points on the receptor.
Mechanistic Elucidation at the Molecular Level
Understanding how a compound interacts with its target at the molecular level is fundamental to pharmacology. This includes the nature of the chemical bonds formed and the energetic favorability of the binding event.
Covalent Adduct Formation in Enzyme Inhibition
Covalent inhibition occurs when a molecule, such as an enzyme inhibitor, forms a stable, covalent bond with its target protein. This type of inhibition is often irreversible and can lead to a prolonged biological effect. The process typically involves a reactive chemical group on the inhibitor that forms a bond with an amino acid residue in the active site of the enzyme. Research specifically detailing the formation of covalent adducts between this compound and any target enzymes is not presently available. Such studies would be necessary to determine if its mechanism of action involves this type of strong, lasting inhibition.
Ligand Binding Kinetics and Thermodynamics
The interaction between a ligand and its receptor is governed by kinetic and thermodynamic principles. Kinetics describes the rates of association (how quickly the ligand binds) and dissociation (how quickly it unbinds), while thermodynamics describes the energy changes associated with the binding event, providing insight into the stability of the resulting complex. The behavior of biomolecular systems is dictated by these properties. Calculating these parameters, such as the affinity and rates of binding and dissociation, is essential but can be challenging due to the rarity of these events in molecular dynamics simulations.
Specialized computational methods can be employed to determine both forward and backward rates directly from simulations, allowing for the estimation of thermodynamic properties from these rates. For the compound this compound, specific data on its binding kinetics and thermodynamics are not found in the reviewed literature. The table below illustrates the typical parameters measured in such studies.
| Parameter | Description |
| k_on (Association Rate Constant) | The rate at which the ligand binds to the target. |
| k_off (Dissociation Rate Constant) | The rate at which the ligand-target complex dissociates. |
| K_D (Dissociation Constant) | The ratio of k_off/k_on, indicating the affinity of the ligand for the target. A lower K_D signifies higher affinity. |
| ΔG (Gibbs Free Energy) | The overall energy change upon binding, indicating spontaneity. |
| ΔH (Enthalpy) | The change in heat content of the system upon binding. |
| ΔS (Entropy) | The change in disorder of the system upon binding. |
Investigation in Non-Mammalian Biological Systems
The effects of chemical compounds are often evaluated in a variety of biological systems to understand their spectrum of activity and potential applications.
Antimycobacterial Activity against Mycobacterium tuberculosis in vitro
Mycobacterium tuberculosis is the bacterium responsible for tuberculosis, a significant global health issue. The discovery of new antimycobacterial agents is critical, especially with the rise of drug-resistant strains. The in vitro activity of compounds against M. tuberculosis is a primary screening step in the drug discovery process. This is commonly assessed using methods like the microplate Alamar Blue assay (MABA) to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria. While numerous natural and synthetic compounds are tested for such activity, specific data regarding the in vitro antimycobacterial activity of this compound against M. tuberculosis were not identified in the surveyed literature.
Larvicidal Potential in Non-Target Arthropod Organisms
The assessment of a compound's effect on non-target organisms is a crucial component of ecological risk assessment, particularly for pesticides. This includes evaluating the larvicidal potential, or the ability to kill the larval stage, of various arthropods that are not the intended pest. These studies help to determine the broader ecological impact of a chemical. Laboratory tests are often conducted as a first step (Tier I), exposing representative non-target species to the compound, often mixed with an artificial diet. There is currently no available research detailing the larvicidal effects of this compound on non-target arthropod species.
N 2 Aminoethyl 2 Phenoxyacetamide As a Scaffold in Chemical Biology and Materials Science
Scaffold Design Principles in Chemical Biology
The design of effective and selective bioactive molecules often relies on the use of a central molecular framework, or scaffold, that can be systematically modified. N-(2-Aminoethyl)-2-phenoxyacetamide serves as an exemplary scaffold due to its inherent structural features that allow for diverse chemical modifications and interactions with biological targets.
This compound as a Privileged Structure
The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through various modifications. The this compound core embodies this principle. Its utility is derived from the combination of three key components: the phenoxy group, the acetamide (B32628) linker, and the terminal aminoethyl moiety.
The phenoxy group itself is considered a privileged fragment in medicinal chemistry. It can engage in crucial π-stacking and hydrophobic interactions within protein binding pockets, mimicking the side chain of phenylalanine, which is vital for the inhibition of processes like Aβ aggregation in Alzheimer's disease research. scbt.com The ether oxygen atom connected to the phenoxy group can also be critical for high-affinity binding. nih.gov
The acetamide portion of the scaffold provides a rigid linker and contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for specific, directional interactions that can anchor the molecule to a biological target. The terminal ethylamine (B1201723) group offers a key point for chemical diversification. Its basic nature allows for salt formation, which can improve solubility, and the primary amine serves as a reactive handle for attaching a wide array of other functional groups or for linking the scaffold to larger molecular assemblies. This inherent modularity makes the this compound scaffold a powerful tool for developing libraries of compounds aimed at diverse biological targets.
Design of Functionalized Ligands and Molecular Probes
The this compound scaffold is an ideal starting point for the rational design of functionalized ligands and molecular probes. By modifying the three main components of the scaffold, researchers can fine-tune the properties of the resulting molecules to achieve desired biological activities and selectivities.
Functionalization Strategies:
Phenoxy Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring can modulate the molecule's lipophilicity, electronic properties, and steric profile. This allows for probing specific sub-pockets of a binding site to enhance potency and selectivity.
Amine Modification: The terminal primary amine is readily functionalized. It can be acylated, alkylated, or used in reductive amination to append larger and more complex chemical groups. This is a common strategy for linking the scaffold to pharmacophores that target specific enzymes or receptors. For instance, in the development of kinase inhibitors, this position is often used to attach moieties that interact with the hinge region or other key domains of the kinase. nist.govnist.gov
Bioisosteric Replacement: Parts of the scaffold can be replaced with bioisosteres to improve properties. For example, the ether linkage might be replaced with a thioether or an amine, or the acetamide group could be exchanged for other linkers to alter flexibility and hydrogen bonding patterns. nih.gov
This strategic functionalization has been employed to develop inhibitors for a range of targets, including kinases like VEGFR-2, ERK-2, and Abl-1, as well as enzymes such as phosphodiesterase type 5 (PDE5). nist.gov The scaffold provides the core structure, while the appended functionalities are responsible for the specific interactions that determine the compound's biological effect.
Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Studies
Understanding how changes in a molecule's structure affect its biological activity (SAR) and its preference for one target over another (SSR) is fundamental to drug discovery. For derivatives of this compound, systematic modifications have yielded crucial insights into their biological profiles.
Impact of Substituent Modifications on Biological Profiles
Modifications to the this compound scaffold can have profound effects on the resulting compound's potency and target selectivity. SAR studies on related phenoxyacetamide and N-aminoethyl structures have established several key principles.
Substitutions on the phenoxy ring are particularly influential. For example, in a series of 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione inhibitors of ERK1/2, moving an ethoxy group from the para- (4-) to the ortho- (2-) position on the phenyl ring significantly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis. This highlights the sensitivity of the biological activity to the spatial arrangement of substituents. In other cases, the introduction of groups like 2,4-diisopropylphenoxy or 4-trifluoromethylphenoxy has led to the most active compounds in their respective series. nih.gov
The nature of the group attached to the terminal amine also dictates the biological outcome. In studies of chromene derivatives, modifying the N-aminoethyl portion revealed that hydrophilic groups were preferred at certain positions for improved cytotoxicity against cancer cell lines. The length and character of any linker attached to this amine are also critical for optimizing interactions with the target protein. nist.gov
The following table summarizes findings from SAR studies on scaffolds containing phenoxy, acetamide, or aminoethyl functionalities, illustrating the impact of specific modifications.
| Scaffold/Derivative Class | Target/Activity | Modification | Impact on Biological Profile | Reference(s) |
| 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione | ERK1/2 Inhibition | Shift of ethoxy group on phenyl ring from position 4 to 2 | Significant improvement in functional activities (cell proliferation inhibition, apoptosis induction) | |
| Phenoxyalkylamine Derivatives | H3 Receptor Antagonism | Introduction of a tert-butylphenoxy group | Identified as a feature of the most active antagonist | nih.gov |
| 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides | Sphingomyelin Synthase 1 (SMS1) Inhibition | Introduction of a hydroxyl group on the phenethyl moiety | Resulted in the most potent inhibitor (IC50 of 2.1 µM) | |
| Chromene Derivatives | Cytotoxicity (Cancer) | Replacement of 3'-NH2 with 1H-tetrazole | No significant change in cytotoxicity | |
| Chromene Derivatives | Cytotoxicity (Cancer) | Introduction of a 2-hydroxyethyl group | 2-fold improvement in activity | |
| Phenoxyethanamine Derivatives | 5-HT1A Receptor Binding | Ortho-substitution on the phenoxy ring | Studied for its effect on binding and anxiolytic properties | scbt.com |
Identification of Key Pharmacophoric Elements
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold and its derivatives, several key pharmacophoric elements have been identified through computational and experimental studies:
The Aromatic Phenoxy Group: This group typically acts as a hydrophobic element that can fit into non-polar pockets in a protein target. It is often a crucial anchor for the molecule. The potential for substitution on this ring allows for fine-tuning of these hydrophobic or steric interactions. nih.gov
The Ether Oxygen: The oxygen atom linking the phenyl ring and the acetyl group often acts as a hydrogen bond acceptor, which is crucial for high activity in many derivatives. nih.gov
The Acetamide Linker: The amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This dual capability allows the linker to form specific hydrogen bonds that orient the molecule correctly within the active site.
The Terminal Amine: The ethylamine chain provides spacing and flexibility, while the terminal nitrogen atom is a key interaction point. It can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and it serves as the attachment point for further functionalities designed to target specific regions of a protein. nist.govnist.gov
Together, these elements create a versatile pharmacophore model that can be adapted to a wide variety of biological targets, from G-protein coupled receptors to enzymes like kinases and proteases.
Theoretical Considerations for Materials Science Applications
While this compound and its direct derivatives are predominantly explored in a biological context, the inherent chemical features of the scaffold suggest theoretical potential for applications in materials science. Specific research in this area is not extensive, but an analysis of the molecule's structure allows for the formulation of several hypotheses regarding its use in the creation of functional materials.
The this compound structure contains three distinct functional regions that could be leveraged for polymer and material design:
The Phenoxy Group: The aromatic phenoxy unit can be incorporated into the backbone of polymers such as polyethers or polyamides. Aromatic polymers are known for their high thermal stability and mechanical strength. By creating polymers with repeating phenoxyacetamide units, it is theoretically possible to develop materials with enhanced thermal resistance.
The Amide Linkage: The amide bond is a cornerstone of many high-performance materials, most notably aramids (e.g., Kevlar). The hydrogen bonding capability of the amide group (N-H···O=C) can lead to strong inter-chain interactions. In a polymer derived from an this compound monomer, these hydrogen bonds would promote chain alignment and crystallinity, potentially resulting in materials with high tensile strength and modulus.
The Reactive Aminoethyl Group: The terminal primary amine is a versatile reactive site. In the context of materials, it could be used for several purposes:
Polymerization: The amine can react with carboxylic acids, acyl chlorides, or epoxides to form polyamides or polyamines, making the molecule a viable monomer.
Grafting and Surface Modification: The amine can be used to graft the molecule onto the surface of other materials (e.g., silica (B1680970), cellulose) to impart new properties, such as hydrophobicity (from the phenoxy group) or a reactive handle for further functionalization.
Cross-linking: In a polymer system, the primary amine can serve as a cross-linking site, reacting with cross-linking agents to form a three-dimensional network. This would transform a thermoplastic material into a thermoset, significantly increasing its rigidity, chemical resistance, and thermal stability.
The combination of a rigid, aromatic component (phenoxy), a strong hydrogen-bonding linker (acetamide), and a reactive functional handle (aminoethyl) makes this compound a theoretically attractive building block for creating advanced polymers, functional coatings, and composite materials. Future research could explore these possibilities by synthesizing and characterizing polymers derived from this versatile scaffold.
Potential as Ligands in Metal Complexes for Material Synthesis
This compound possesses key structural motifs that make it a promising candidate as a ligand for the formation of metal complexes with applications in materials synthesis. The molecule contains multiple coordination sites: the nitrogen atoms of the ethylenediamine (B42938) moiety and the oxygen and nitrogen atoms of the phenoxyacetamide group. This multidentate character allows it to bind to metal ions in various ways, potentially forming stable chelate rings.
The presence of both hard (amine nitrogens, amide oxygen) and borderline (ether oxygen) donor atoms, according to Hard and Soft Acids and Bases (HSAB) theory, suggests that this compound could coordinate with a wide range of metal ions. This versatility could enable the synthesis of a diverse array of metal-organic frameworks (MOFs) or coordination polymers. The phenoxy group provides a rigid backbone, while the flexible ethylenediamine chain can accommodate different coordination geometries, influencing the dimensionality and porosity of the resulting materials.
The theoretical coordination modes of this compound could lead to materials with interesting properties. For instance, the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks can be envisaged depending on the metal ion's coordination preference and the reaction conditions. These materials could have potential applications in catalysis, gas storage, and separation, analogous to other functionalized organic linkers used in MOF synthesis.
Role in Polymer Chemistry and Advanced Material Design (theoretical framework)
The bifunctional nature of this compound, featuring a reactive primary amine and a secondary amide linkage, provides a strong theoretical basis for its use as a monomer in polymer chemistry. The primary amine group can readily participate in various polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or in addition reactions like the formation of polyurethanes with diisocyanates.
The phenoxyacetamide moiety would be incorporated into the polymer backbone or as a pendant group, depending on the polymerization strategy. As a side chain, the phenoxy group could introduce rigidity and enhance the thermal stability of the resulting polymer. Furthermore, the amide group can participate in hydrogen bonding, which is a crucial factor in determining the mechanical properties and morphology of polymeric materials. These intermolecular interactions can lead to the formation of ordered structures and influence properties such as crystallinity, tensile strength, and solvent resistance.
Environmental Fate Studies Chemical Aspects
Chemical Stability and Degradation Pathways
The chemical stability of N-(2-Aminoethyl)-2-phenoxyacetamide in the environment is primarily governed by its susceptibility to hydrolysis, photolysis, and oxidation.
Hydrolysis: The molecule contains an amide linkage (-CONH-), which can be susceptible to hydrolysis. This reaction involves the cleavage of the amide bond by water, which would break the molecule into 2-phenoxyacetic acid and ethylenediamine (B42938). The rate of hydrolysis is significantly influenced by pH and temperature. Generally, amide hydrolysis can be catalyzed by both acids and bases. Under typical environmental pH conditions (around 5 to 9), the hydrolysis of amides is generally a slow process. For instance, the half-life for the neutral hydrolysis of simple amides at 25°C can be on the order of years. However, the presence of the amino group could potentially influence the intramolecular catalytic hydrolysis, though specific data is lacking.
Photolysis: Direct photolysis occurs when a chemical absorbs light in the environmentally relevant spectrum (wavelengths > 290 nm) and subsequently undergoes a chemical reaction. The phenoxy group in this compound contains a phenyl ring, which can absorb UV radiation. This absorption of energy could potentially lead to the cleavage of the ether linkage or other bonds within the molecule. The rate and extent of photolysis would depend on factors such as the intensity of sunlight, the presence of photosensitizing agents in the environment (indirect photolysis), and the specific environmental matrix (e.g., water, soil surface). Without experimental data, the quantum yield for the photolysis of this specific compound remains unknown, making it difficult to predict a precise degradation rate.
Oxidation: In the environment, oxidation can be initiated by reactive oxygen species such as hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters. The phenoxy group and the aliphatic ethylamino chain are potential sites for oxidation. Reaction with hydroxyl radicals can lead to the formation of various degradation products, including hydroxylated derivatives and eventual mineralization to carbon dioxide and water.
A summary of the potential chemical degradation pathways is presented below:
| Degradation Process | Potential Reaction Site(s) | Potential Primary Degradation Products |
| Hydrolysis | Amide linkage | 2-Phenoxyacetic acid, Ethylenediamine |
| Photolysis | Phenoxy group, Ether linkage | Phenol, other aromatic fragments |
| Oxidation | Phenoxy group, Ethylamino chain | Hydroxylated derivatives, Carbonyl compounds |
Biotransformation in Environmental Systems (non-toxicological context)
Biotransformation, or microbial degradation, is a critical process in the environmental breakdown of organic compounds. Microorganisms in soil and water can utilize organic chemicals as a source of carbon and nitrogen for their growth and energy.
The structure of this compound suggests that it is likely susceptible to microbial degradation. The amide bond can be cleaved by microbial amidase enzymes. Studies on other phenoxyacetamide-containing compounds, such as some herbicides, have demonstrated that cleavage of the amide bond is a common initial step in their biodegradation.
Following the initial hydrolysis of the amide bond, the resulting 2-phenoxyacetic acid and ethylenediamine would likely undergo further microbial degradation. 2-Phenoxyacetic acid can be degraded by various microorganisms through pathways involving the cleavage of the ether bond and subsequent hydroxylation and ring cleavage of the aromatic ring. Ethylenediamine is a readily biodegradable compound.
The rate of biotransformation will depend on a variety of environmental factors, including the microbial population present, temperature, pH, oxygen availability, and the presence of other nutrients. In general, aerobic conditions are more favorable for the complete mineralization of such organic compounds.
Environmental Persistence and Mobility (chemical, not ecological impact)
Persistence: The environmental persistence of a chemical is a measure of how long it remains in a particular environmental compartment before being removed by degradation or transport. Based on the potential for hydrolysis and biotransformation, this compound is not expected to be highly persistent in the environment. The amide linkage is a point of weakness for both chemical and biological degradation. However, under conditions where microbial activity is low (e.g., in deep soil layers or anoxic sediments), its persistence could be significantly longer.
Mobility: The mobility of a chemical in the environment, particularly in soil, is largely determined by its tendency to adsorb to soil particles. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong adsorption to soil and low mobility, while a low Koc value suggests weak adsorption and high mobility.
The Koc of this compound can be estimated based on its structure. The presence of the phenoxy group suggests some degree of hydrophobicity, which would contribute to its adsorption to soil organic matter. However, the primary amino group (-NH2) is ionizable. At typical environmental pH values, this group will be protonated (-NH3+), giving the molecule a positive charge. This positive charge will lead to strong electrostatic interactions with negatively charged soil components, such as clay minerals and organic matter. This ionic interaction is expected to significantly increase its adsorption to soil, thereby reducing its mobility.
Therefore, it is anticipated that this compound will exhibit low to moderate mobility in most soil types. Its potential to leach into groundwater is likely to be limited due to its strong adsorption to soil particles.
An estimated summary of the environmental persistence and mobility is provided in the table below. It is important to note that these are qualitative predictions in the absence of experimental data.
| Environmental Compartment | Estimated Persistence | Estimated Mobility | Primary Attenuation Factors |
| Soil | Low to Moderate | Low | Biotransformation, Adsorption (ionic and hydrophobic) |
| Water | Low to Moderate | Moderate | Biotransformation, Hydrolysis |
| Air | Low | N/A | Oxidation by hydroxyl radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
